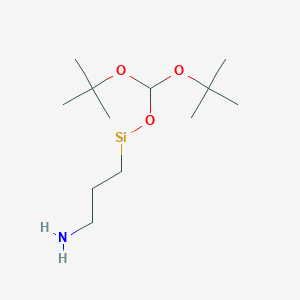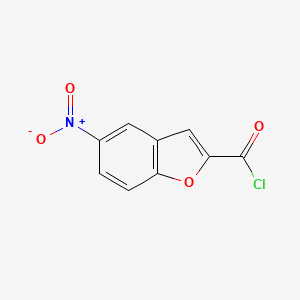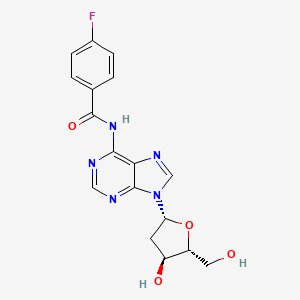![molecular formula C19H30NO7P B14365226 Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- CAS No. 92241-53-7](/img/structure/B14365226.png)
Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- is a complex organic compound that belongs to the class of amino acids, peptides, and analogues. This compound is characterized by the presence of a glycine backbone substituted with a benzodioxolyl group and a dibutoxyphosphinyl group. It has a molecular weight of approximately 415.18 daltons .
準備方法
The synthesis of Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- involves multiple steps The synthetic route typically starts with the preparation of the benzodioxolyl ethylamine, which is then reacted with glycine derivatives under specific conditions to introduce the glycine moietyIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
化学反応の分析
Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxolyl group or the phosphinyl group, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway but may include oxidized or reduced derivatives, as well as substituted analogues .
科学的研究の応用
Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The benzodioxolyl group is known to interact with various biological targets, while the phosphinyl group can modulate the compound’s overall activity .
類似化合物との比較
Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- can be compared with other similar compounds, such as:
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound shares the benzodioxolyl group but differs in the other substituents, leading to different biological activities.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another compound with a benzodioxolyl group, but with different functional groups that result in unique properties and applications.
The uniqueness of Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
92241-53-7 |
|---|---|
分子式 |
C19H30NO7P |
分子量 |
415.4 g/mol |
IUPAC名 |
2-[2-(1,3-benzodioxol-5-yl)ethyl-dibutoxyphosphorylamino]acetic acid |
InChI |
InChI=1S/C19H30NO7P/c1-3-5-11-26-28(23,27-12-6-4-2)20(14-19(21)22)10-9-16-7-8-17-18(13-16)25-15-24-17/h7-8,13H,3-6,9-12,14-15H2,1-2H3,(H,21,22) |
InChIキー |
CTAMNERVGBKDPL-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(N(CCC1=CC2=C(C=C1)OCO2)CC(=O)O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


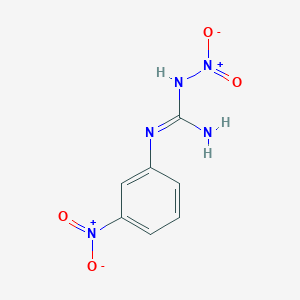
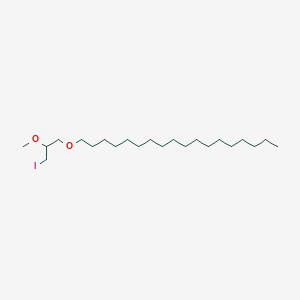

![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
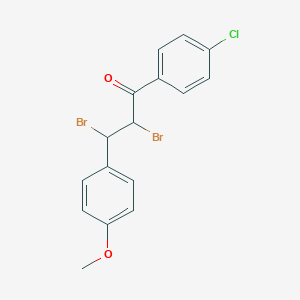
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)
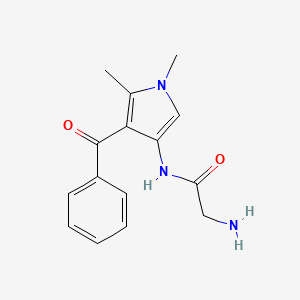
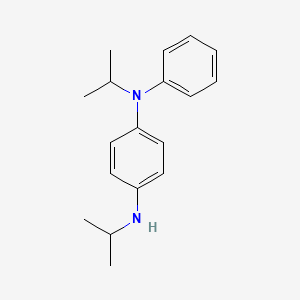
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
